molecular formula C8H5BrFNO4 B13043428 Methyl 5-bromo-4-fluoro-2-nitrobenzoate

Methyl 5-bromo-4-fluoro-2-nitrobenzoate

Cat. No.: B13043428
M. Wt: 278.03 g/mol
InChI Key: NZMDRZXCOIKKOT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and nitro functional groups. This compound is often used in various chemical syntheses and research applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-bromo-4-fluoro-2-nitrobenzoate typically involves a multi-step process. One common method includes the nitration of methyl 4-bromo-5-fluorobenzoate, followed by purification steps to isolate the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with careful temperature control to ensure the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-bromo-4-fluoro-2-nitrobenzoate is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-fluoro-2-nitrobenzoate involves its reactivity towards nucleophiles and electrophiles. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The bromine and fluorine atoms also influence the compound’s reactivity by affecting the electron density on the ring. These interactions are crucial in determining the pathways and outcomes of its chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-4-fluoro-2-nitrobenzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both bromine and fluorine atoms, along with the nitro group, makes it a versatile intermediate in organic synthesis, offering multiple pathways for further functionalization .

Properties

Molecular Formula

C8H5BrFNO4

Molecular Weight

278.03 g/mol

IUPAC Name

methyl 5-bromo-4-fluoro-2-nitrobenzoate

InChI

InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(9)6(10)3-7(4)11(13)14/h2-3H,1H3

InChI Key

NZMDRZXCOIKKOT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)Br

Origin of Product

United States

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